Tert-butyl 2-[[4-chloro-2-fluoro-5-(3-phenylprop-2-ynoxy)phenyl]carbamoyl]pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 2-[[4-chloro-2-fluoro-5-(3-phenylprop-2-ynoxy)phenyl]carbamoyl]pyrrolidine-1-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrrolidine ring, a carbamate group, and a phenylprop-2-ynoxy moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 2-[[4-chloro-2-fluoro-5-(3-phenylprop-2-ynoxy)phenyl]carbamoyl]pyrrolidine-1-carboxylate typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the carbamate group, and the attachment of the phenylprop-2-ynoxy moiety. Common synthetic routes may involve:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Carbamate Group: This step often involves the reaction of an amine with tert-butyl chloroformate under basic conditions.
Attachment of the Phenylprop-2-ynoxy Moiety: This can be accomplished through coupling reactions such as the Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-[[4-chloro-2-fluoro-5-(3-phenylprop-2-ynoxy)phenyl]carbamoyl]pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Tert-butyl 2-[[4-chloro-2-fluoro-5-(3-phenylprop-2-ynoxy)phenyl]carbamoyl]pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Tert-butyl 2-[[4-chloro-2-fluoro-5-(3-phenylprop-2-ynoxy)phenyl]carbamoyl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-[[4-chloro-2-fluoro-5-(3-phenylprop-2-ynoxy)phenyl]carbamoyl]pyrrolidine-1-carboxylate
- Tert-butyl (5-chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. Its versatility makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C25H26ClFN2O4 |
---|---|
Molecular Weight |
472.9 g/mol |
IUPAC Name |
tert-butyl 2-[[4-chloro-2-fluoro-5-(3-phenylprop-2-ynoxy)phenyl]carbamoyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C25H26ClFN2O4/c1-25(2,3)33-24(31)29-13-7-12-21(29)23(30)28-20-16-22(18(26)15-19(20)27)32-14-8-11-17-9-5-4-6-10-17/h4-6,9-10,15-16,21H,7,12-14H2,1-3H3,(H,28,30) |
InChI Key |
DPPIIBMNKVCJTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)NC2=CC(=C(C=C2F)Cl)OCC#CC3=CC=CC=C3 |
Origin of Product |
United States |
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